molecular formula C8H9N3O B1582719 1-(Methoxymethyl)-1H-benzotriazole CAS No. 71878-80-3

1-(Methoxymethyl)-1H-benzotriazole

Cat. No. B1582719
CAS RN: 71878-80-3
M. Wt: 163.18 g/mol
InChI Key: QEIXBXXKTUNWDK-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-benzotriazole, also known as MMBT, is a heterocyclic organic compound that is widely used in the synthesis of organic compounds. It is a versatile reagent that can be used to synthesize a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. MMBT is also used in the synthesis of polymers, surfactants, and catalysts. MMBT is a valuable building block for the synthesis of many compounds due to its wide range of reactivity and its ability to form stable bonds with other molecules.

Scientific Research Applications

Environmental Degradation and Transformation

  • Benzotriazoles like 1H-benzotriazole exhibit partial persistence in conventional wastewater treatment, undergoing various degradation mechanisms, including hydroxylation and carboxylation, leading to environmentally relevant transformation products (Huntscha et al., 2014).

Electrochemical Behavior and Interaction with Metals

  • The electrochemical behavior of 1-(methoxymethyl)-1H-benzotriazole (MeOMe-BTA) on copper surfaces reveals its potential-dependent characteristics and interactions with different anions, influencing the formation and decomposition of Cu(I)BTA surface complexes (Biggin & Gewirth, 2001).

Phototransformation Mechanisms

  • The phototransformation of 1H-benzotriazole in aquatic environments can be characterized by multi-element compound-specific isotope analysis (CSIA), revealing pathways like direct photolysis and indirect photolysis through OH radical involvement (Wu et al., 2021).

Ultraviolet Activating Degradation and Toxicity Reduction

  • Using ultraviolet activating persulfate, 1H-benzotriazole undergoes degradation, leading to the formation of intermediate products and the reduction of its toxicity, as evidenced by the downregulation of stress resistance proteins in Escherichia coli (Ye et al., 2018).

Synthesis and Catalytic Applications

  • Synthesis of selenated and tellurated benzotriazoles, including variants of 1H-benzotriazole, has been achieved, with applications in catalytic oxidation and C-C coupling reactions, showcasing their utility in organic and metallurgical chemistry (Das et al., 2010).

Corrosion Inhibition

  • Derivatives of 1H-benzotriazole, such as 1H-benzotriazole-1-methanol, have been shown to be effective corrosion inhibitors, outperforming traditional benzotriazole in certain conditions (Luo Zhiyong, 2009).

Access to Diverse Benzotriazoles

  • Methods for accessing diverse 1H-benzotriazoles have been developed, highlighting their broad-ranging applications in fields such as medicinal chemistry, organic synthesis, and industrial applications (Gurram et al., 2015).

Environmental Detection and Analysis

  • Techniques for detecting benzotriazoles, including 1H-benzotriazole, in environmental samples like sediment and sewage sludge have been established, underscoring the environmental prevalence and potential impact of these compounds (Zhang et al., 2011).

Ozone-Induced Transformation in Water

  • The transformation of 1H-benzotriazole by ozone in aqueous solutions has been studied, identifying stable and transient transformation products, which has implications for water treatment and environmental remediation (Mawhinney et al., 2012).

properties

IUPAC Name

1-(methoxymethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIXBXXKTUNWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337399
Record name 1-(Methoxymethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-1H-benzotriazole

CAS RN

71878-80-3
Record name 1-(Methoxymethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Methoxymethyl)-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(Methoxymethyl)-1H-benzotriazole differ from benzotriazole in its interaction with copper?

A1: Unlike benzotriazole (BTA), which readily forms complexes with copper ions, 1-(Methoxymethyl)-1H-benzotriazole (MeOMe-BTA) does not form a complex with copper. [] This difference arises from the methoxymethyl group attached to one of the nitrogen atoms in the triazole ring of MeOMe-BTA. This bulky substituent sterically hinders the coordination of MeOMe-BTA to the copper center, preventing the formation of a stable complex. Consequently, MeOMe-BTA's electrochemical behavior on copper surfaces is not affected by the type of anion present in the electrolyte, unlike BTA. []

Q2: Beyond copper interactions, are there other notable applications of 1-(Methoxymethyl)-1H-benzotriazole in materials science?

A3: While the provided research focuses on copper interactions, 1-(Methoxymethyl)-1H-benzotriazole can act as a cation in conjunction with various anions. For instance, research highlights its use with hexabromorhenate(IV) anions, forming compounds like [HMEBTA]2[ReIVBr6]. [] These compounds exhibit interesting magnetic properties due to intermolecular interactions, showcasing potential applications beyond corrosion inhibition. []

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